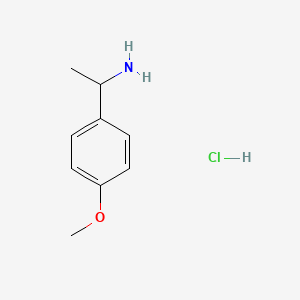

1-(4-Methoxyphenyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLBCUWOAFIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 1-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and regulatory purposes.

Core Physical and Chemical Data

This compound is the hydrochloride salt of a substituted phenethylamine derivative. Its chemical structure and fundamental properties are pivotal for its handling, storage, and application in research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.66 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder (based on related compounds) | [2] |

| Boiling Point | 277.8 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Solubility | Soluble in water (quantitative data not specified) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physical properties. The following are standard experimental protocols applicable to this compound.

Melting Point Determination

A precise melting point is a critical indicator of purity. The lack of a reported melting point for this compound necessitates experimental determination.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a high-purity compound.

Solubility Profiling

Understanding the solubility of a compound in various solvents is essential for its formulation and in-vitro/in-vivo testing.

Methodology (based on thermodynamic solubility):

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including purified water, ethanol, methanol, and buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is typically reported in units of mg/mL or g/100mL.

Purity Determination Workflow

Ensuring the purity of a research compound is paramount. A typical workflow for purity analysis of this compound is outlined below.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Postulated Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, its structural similarity to 4-methoxyamphetamine (PMA) suggests a likely mechanism of action involving the serotonergic system. PMA is known to be a selective serotonin releasing agent and a monoamine oxidase A (MAO-A) inhibitor.[5][6][7][8]

Caption: Postulated mechanism of action at a serotonergic synapse based on related compounds.

This proposed pathway suggests that this compound likely increases the concentration of serotonin in the synaptic cleft by both promoting its release from the presynaptic neuron via the serotonin transporter and by preventing its breakdown by inhibiting MAO-A. This leads to enhanced activation of postsynaptic serotonin receptors and subsequent physiological effects.

References

- 1. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jigspharma.com [jigspharma.com]

- 3. CAS#:90642-63-0 | this compound | Chemsrc [chemsrc.com]

- 4. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]

- 5. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. caymanchem.com [caymanchem.com]

- 8. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. This compound is a key intermediate in the synthesis of various chiral compounds and pharmacologically active molecules. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and synthesis. Due to the absence of publicly available crystallographic data, the discussion on its solid-state bonding is based on established chemical principles and computational models.

Chemical Structure and Properties

This compound is the hydrochloride salt of a primary amine, featuring a chiral center at the ethylamine alpha-carbon. The molecule consists of a para-substituted benzene ring with a methoxy group, attached to an ethylamine moiety. The presence of the amine group allows for the formation of the hydrochloride salt, which enhances its stability and solubility in aqueous media.

The key structural features include:

-

Aromatic Ring: A benzene ring substituted at the para (4) position with a methoxy group (-OCH₃).

-

Chiral Center: The first carbon of the ethylamine group (Cα) is a stereocenter, leading to two enantiomers: (R)-1-(4-Methoxyphenyl)ethylamine and (S)-1-(4-Methoxyphenyl)ethylamine.

-

Ammonium Salt: The amine group is protonated by hydrochloric acid to form an ammonium chloride salt (-NH₃⁺Cl⁻).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.66 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | [1] |

| CAS Number | 90642-63-0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 1: Physicochemical Properties of this compound

Bonding Analysis

A definitive analysis of bond lengths and angles would require X-ray crystallographic data, which is not publicly available for this compound at the time of this writing. However, a theoretical understanding of the bonding can be derived from its constituent functional groups.

-

Aromatic System: The benzene ring exhibits characteristic sp² hybridization of its carbon atoms, resulting in a planar hexagonal structure with delocalized π-electrons. The C-C bond lengths within the ring are expected to be intermediate between a single and double bond, approximately 1.39 Å.

-

Methoxy Group: The methoxy group features a C-O-C linkage. The phenyl C-O bond will have some double bond character due to resonance with the aromatic ring.

-

Ethylamine Side Chain: The carbon atoms in the ethylamine side chain are sp³ hybridized, leading to a tetrahedral geometry around these atoms.

-

Ammonium Ion: The nitrogen atom in the protonated amine is sp³ hybridized and bears a formal positive charge. It forms three single bonds to the hydrogen atoms and one to the chiral carbon.

-

Ionic Bond: A key feature of the hydrochloride salt is the ionic bond between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride ion (Cl⁻). In the solid state, this ionic interaction, along with hydrogen bonding between the ammonium protons and the chloride ion, will be a dominant force in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the hydrochloride salt is limited in the public domain, the expected ¹H and ¹³C NMR signals can be predicted based on the structure of the parent amine.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.

-

Methine Proton (Cα-H): A quartet adjacent to the methyl group and the ammonium group.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the ethylamine group being deshielded.

-

Chiral Carbon (Cα): A signal for the carbon of the stereocenter.

-

Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group.

-

Methyl Carbon (-CH₃): A signal for the terminal methyl group.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 2800-2400 | N-H stretch (broad) | Ammonium salt (R-NH₃⁺) |

| 1610, 1510, 1460 | C=C stretch | Aromatic ring |

| 1250 | C-O stretch (asymmetric) | Aryl ether |

| 1030 | C-O stretch (symmetric) | Aryl ether |

Table 2: Expected IR Absorption Bands for this compound [1]

Experimental Protocols

The synthesis of this compound typically involves the synthesis of the free amine followed by salt formation. The synthesis of the chiral amine is of significant interest.

4.1. Synthesis of Racemic 1-(4-Methoxyphenyl)ethylamine

A common method for the synthesis of the racemic amine is the reductive amination of 4-methoxyacetophenone.

Materials:

-

4-Methoxyacetophenone

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride

-

Hydrochloric acid

-

Dichloromethane

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methoxyacetophenone and a large excess of ammonium acetate in methanol.

-

To this solution, add sodium cyanoborohydride in portions at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, quench the reaction with ice and acidify the mixture with hydrochloric acid.

-

Extract the acidic aqueous solution with dichloromethane to remove unreacted ketone.

-

Basify the aqueous phase with a concentrated ammonia solution.

-

Extract the product into dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude amine by column chromatography on silica gel.

4.2. Synthesis of Chiral 1-(4-Methoxyphenyl)ethylamine

The synthesis of enantiomerically pure 1-(4-Methoxyphenyl)ethylamine can be achieved through various methods, including the resolution of the racemate or asymmetric synthesis. One common resolution method is described below.[2]

Materials:

-

Racemic 1-(4-Methoxyphenyl)ethylamine

-

(S)-2-(2-Naphthyl)glycolic acid (or another chiral resolving agent)

-

Methanol or another suitable solvent

-

Hydrochloric acid

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

Add a solution of the chiral resolving agent (e.g., (S)-2-(2-Naphthyl)glycolic acid) in the same solvent.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

-

Isolate the crystals by filtration.

-

Recrystallize the diastereomeric salt to improve chiral purity.

-

Treat the purified diastereomeric salt with a base to liberate the free chiral amine.

-

Extract the chiral amine with an organic solvent.

-

Dry the organic extract and remove the solvent.

4.3. Formation of the Hydrochloride Salt

Procedure:

-

Dissolve the purified 1-(4-Methoxyphenyl)ethylamine (either racemic or a single enantiomer) in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

Visualizations

Figure 1: Chemical Structure of this compound, highlighting the key functional groups and the chiral center.

Figure 2: A generalized workflow for the synthesis of enantiopure this compound.

Conclusion

This compound is a valuable chemical entity with applications in asymmetric synthesis and pharmaceutical development. This guide has summarized its fundamental chemical structure, properties, and a general synthetic approach. While the lack of public crystallographic data precludes a detailed experimental analysis of its solid-state bonding, a robust theoretical understanding can be applied. The provided information serves as a foundational resource for professionals working with this compound.

References

1-(4-Methoxyphenyl)ethylamine hydrochloride CAS number and registry information

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a versatile chiral building block with applications in pharmaceutical and chemical research. This document covers its chemical identity, physical properties, synthesis, analytical methods, and potential biological significance, offering a valuable resource for professionals in the field.

Chemical Identity and Registry Information

This compound exists as a racemic mixture and as individual enantiomers. It is crucial to distinguish between these forms, as their biological activities can differ significantly. The Chemical Abstracts Service (CAS) has assigned different numbers to each of these entities.

| Compound Name | CAS Number | Chirality | Form |

| This compound | 90642-63-0 | Racemic | Hydrochloride |

| (R)-(+)-1-(4-Methoxyphenyl)ethylamine hydrochloride | 911373-69-8 | (R) | Hydrochloride |

| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 | (R) | Free Base |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | (S) | Free Base |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 6298-96-0 | (S) | Free Base |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt. These properties are essential for handling, storage, and experimental design.

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| Molecular Formula | C₉H₁₄ClNO[1][2][3] | C₉H₁₃NO[4][5] |

| Molecular Weight | 187.67 g/mol [1][3][6] | 151.21 g/mol [4][5] |

| Boiling Point | 277.8°C at 760 mmHg (for free base) | Not Available |

| Storage Temperature | Inert atmosphere, Room Temperature | Keep in dark place, inert atmosphere, room temperature[7] |

| Appearance | White to off-white crystalline solid | Light brown oily substance[8] |

| Purity | Typically ≥97%[1] | Not Applicable |

Experimental Protocols

Synthesis via Reductive Amination

A common method for the synthesis of 1-(4-methoxyphenyl)ethylamine is the reductive amination of 4'-methoxyacetophenone.[9]

Materials:

-

4'-Methoxyacetophenone

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Ammonia (concentrated)

-

Sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/methanol mixture (e.g., 20:1)

Procedure:

-

Dissolve 4'-methoxyacetophenone and a molar excess of ammonium acetate in methanol.

-

Stir the solution at ambient temperature and add sodium cyanoborohydride in batches.

-

Continue stirring for approximately 20 hours.

-

Quench the reaction by adding ice and acidify the mixture to a pH of 2 with hydrochloric acid.

-

Extract the acidic solution with dichloromethane to remove unreacted ketone.

-

Make the aqueous phase alkaline with concentrated ammonia while cooling.

-

Exhaustively extract the basic aqueous phase with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent to yield the free base as a colorless oil.

-

To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent until precipitation is complete. Filter and dry the resulting solid.

Caption: General Synthesis Workflow

Chiral Analysis by HPLC

The enantiomeric purity of 1-(4-methoxyphenyl)ethylamine is a critical parameter. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for this determination.[10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: DAICEL CHIRALPAK OD-H or similar.[10]

-

Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v).[10] The exact ratio may need to be optimized.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~225 nm).

-

Temperature: Ambient or controlled room temperature.

Procedure:

-

Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers.

-

Prepare a dilute solution of the sample to be analyzed in the mobile phase.

-

Inject the racemic standard and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Caption: Chiral HPLC Analysis Workflow

Potential Biological Activity and Signaling Pathways

While this compound is primarily used as a chiral resolving agent and a synthetic intermediate, related compounds have shown interesting biological activities. These findings suggest potential avenues for research into the bioactivity of this molecule and its derivatives.

For instance, certain N-phenylbenzamide derivatives, which share some structural similarities, have demonstrated anti-HBV activity, possibly by increasing the intracellular levels of APOBEC3G (A3G).[11] Furthermore, other phenylpropanoid compounds have been reported to possess anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[12] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for compounds of this class, based on the known activities of related molecules.

Caption: Hypothetical Signaling Pathway

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and execution, while the discussion on potential biological activities aims to inspire further investigation into the therapeutic potential of this and related compounds.

References

- 1. CAS#:90642-63-0 | this compound | Chemsrc [chemsrc.com]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl | 911373-69-8 [amp.chemicalbook.com]

- 7. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)ethylamine Hydrochloride from Anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-methoxyphenyl)ethylamine hydrochloride, a versatile intermediate in pharmaceutical development, starting from anisaldehyde. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to facilitate reproducibility and optimization.

Introduction

1-(4-Methoxyphenyl)ethylamine is a key building block in the synthesis of various biologically active compounds. Its chiral variants are particularly important in the development of asymmetric drugs. The synthesis from readily available anisaldehyde offers an economical and scalable route. This guide focuses on the reductive amination of anisaldehyde, a robust and widely used method for amine synthesis.

Synthetic Pathway Overview

The primary synthetic route involves the conversion of the aldehyde group of anisaldehyde into an amine via reductive amination. This transformation can be achieved through several methods, with the Leuckart reaction being a classical and effective approach. The overall process can be summarized in two main steps:

-

Reductive Amination of Anisaldehyde: Anisaldehyde is reacted with a source of ammonia and a reducing agent to form 1-(4-methoxyphenyl)ethylamine.

-

Salt Formation: The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Caption: Synthetic pathway from anisaldehyde to this compound.

Experimental Protocols

Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones.[1][2][3] It utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[2] The reaction proceeds through an imine intermediate, which is then reduced in situ.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisaldehyde | 136.15 | 13.6 g | 0.1 |

| Ammonium Formate | 63.06 | 31.5 g | 0.5 |

| Formic Acid (90%) | 46.03 | 25.5 mL | ~0.6 |

| Toluene | 92.14 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anisaldehyde (13.6 g, 0.1 mol), ammonium formate (31.5 g, 0.5 mol), and formic acid (25.5 mL).

-

The reaction mixture is heated to 160-185°C in an oil bath and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then diluted with 100 mL of water.

-

The aqueous solution is made alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The alkaline mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethylamine as an oil.

Formation of the Hydrochloride Salt

The crude amine is converted to its hydrochloride salt to facilitate purification by recrystallization and to improve its stability.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Crude Amine | 151.21 | From previous step |

| Diethyl Ether | 74.12 | 100 mL |

| Concentrated HCl | 36.46 | As needed |

Procedure:

-

The crude 1-(4-methoxyphenyl)ethylamine is dissolved in 100 mL of diethyl ether.

-

The solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

-

The white precipitate is collected by vacuum filtration and washed with a small amount of cold diethyl ether.

-

The collected solid is dried in a vacuum oven to yield this compound.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Anisaldehyde | C8H8O2 | 136.15 | Colorless to yellowish liquid |

| 1-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | Colorless to pale yellow liquid |

| 1-(4-Methoxyphenyl)ethylamine HCl | C9H14ClNO | 187.67 | White crystalline solid[4] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reaction Temperature | 160-185°C |

| Reaction Time | 6-8 hours |

| Expected Yield of Amine | 60-75% |

| Expected Yield of HCl Salt | >95% (from amine) |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound from anisaldehyde via the Leuckart reaction. The presented data and workflows are intended to assist researchers in the successful execution and potential optimization of this synthesis. Adherence to standard laboratory safety procedures is paramount during all experimental work.

References

The Core Mechanism of Chiral Resolution using 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of optically active compounds, particularly in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust and efficient resolution methods. This technical guide provides an in-depth exploration of the mechanism of action of 1-(4-methoxyphenyl)ethylamine hydrochloride as a chiral resolving agent. We will delve into the fundamental principles of diastereomeric salt formation, the critical role of solubility differences, and the molecular interactions that govern chiral recognition. This guide will further present detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive understanding of this widely applicable resolution strategy.

Core Principle: Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties, most notably different solubilities in a given solvent system.[1][2] This disparity in solubility allows for their separation through fractional crystallization.

The overall workflow for chiral resolution via diastereomeric salt formation is depicted below:

Figure 1: General workflow of chiral resolution by diastereomeric salt formation.

This compound, a readily available and effective chiral resolving agent, is particularly useful for the resolution of racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Chiral Recognition

The efficacy of a chiral resolution is fundamentally dependent on the degree of difference in the physicochemical properties of the diastereomeric salts, which in turn is governed by the specific intermolecular interactions within their crystal lattices. Chiral recognition is the process by which the resolving agent preferentially interacts with one enantiomer of the racemate to form a more stable, and typically less soluble, diastereomeric salt.

The key interactions contributing to chiral recognition include:

-

Ionic Interactions: The primary interaction is the salt bridge formed between the protonated amine of the resolving agent (e.g., the ammonium group of 1-(4-methoxyphenyl)ethylammonium) and the deprotonated carboxylate group of the chiral acid.

-

Hydrogen Bonding: Additional hydrogen bonds between the functional groups of the acid and the amine, as well as with solvent molecules that may be incorporated into the crystal lattice, play a crucial role in stabilizing the crystal packing.

-

Steric Hindrance and van der Waals Forces: The three-dimensional arrangement of the substituents on both the chiral acid and the resolving agent dictates the steric fit between the two molecules. Favorable van der Waals interactions and the minimization of steric repulsion in the crystal lattice of one diastereomer compared to the other contribute significantly to the difference in stability and solubility.

-

π-π Stacking: The aromatic rings present in both 1-(4-methoxyphenyl)ethylamine and many chiral acids (e.g., profens) can engage in π-π stacking interactions, further influencing the crystal packing and stability of the diastereomeric salts.

The combination of these interactions leads to a more ordered and energetically favorable crystal lattice for one diastereomer, resulting in its lower solubility and preferential crystallization from the solution.

The logical relationship of factors influencing chiral recognition is illustrated below:

Figure 2: Factors influencing successful chiral resolution.

Experimental Protocol: A Representative Example

While specific experimental conditions are highly dependent on the racemic acid being resolved, the following protocol for the resolution of a generic profen, such as 2-phenylpropionic acid, with (S)-1-(4-methoxyphenyl)ethylamine provides a robust starting point.

Materials:

-

Racemic 2-phenylpropionic acid

-

(S)-1-(4-methoxyphenyl)ethylamine

-

Hydrochloric acid (HCl)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve racemic 2-phenylpropionic acid (1.0 equivalent) in methanol.

-

In a separate flask, prepare the hydrochloride salt of the resolving agent by dissolving (S)-1-(4-methoxyphenyl)ethylamine (0.5-1.0 equivalent) in methanol and adding a stoichiometric amount of concentrated HCl.

-

Combine the two solutions and heat the mixture to reflux until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The mother liquor, enriched in the more soluble diastereomer, can be collected for potential recovery of the other enantiomer.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol).

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the purified diastereomeric salt in a mixture of diethyl ether and water.

-

Acidify the aqueous layer with dilute HCl (e.g., 2 M) to a pH of approximately 1-2.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpropionic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the acidification step can be basified with NaOH to recover the (S)-1-(4-methoxyphenyl)ethylamine, which can then be extracted with an organic solvent.

-

Workflow for the Experimental Protocol:

Figure 3: Experimental workflow for a typical chiral resolution.

Quantitative Data and Analysis

The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee). The following table presents representative data for the chiral resolution of profens using chiral amines, which can be considered analogous to the use of this compound.

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |

| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethyl Acetate | 71 | 80 | [3] |

| Ibuprofen | (S)-Phenylglycinol | Acetone | >50 | up to 53 | [4] |

Determination of Enantiomeric Excess:

The enantiomeric excess of the resolved acid is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

-

Chiral HPLC: This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

-

NMR Spectroscopy: In the presence of a chiral solvating agent, the enantiomers of the resolved acid can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals can be used to determine the enantiomeric excess.[5]

Structural Elucidation and Deeper Mechanistic Insight

X-ray Crystallography:

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of the diastereomeric salts. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. By comparing the crystal structures of the less soluble and more soluble diastereomers, a detailed understanding of the chiral recognition mechanism at the molecular level can be obtained. For instance, it can reveal the specific hydrogen bonding networks and steric interactions that lead to the differential stability of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is not only used for determining enantiomeric excess but also for studying the chiral recognition process in solution. By observing changes in the chemical shifts of the protons of both the chiral acid and the resolving agent upon formation of the diastereomeric salts, information about the proximity of different functional groups and the nature of the intermolecular interactions can be inferred.

Conclusion

The chiral resolution of racemic carboxylic acids using this compound is a robust and widely applicable method that relies on the formation of diastereomeric salts with different solubilities. The success of this technique is underpinned by the principles of chiral recognition, where a combination of ionic interactions, hydrogen bonding, steric effects, and π-π stacking leads to the preferential crystallization of one diastereomer. A thorough understanding of these underlying mechanisms, coupled with careful optimization of experimental parameters such as solvent, temperature, and stoichiometry, is crucial for achieving high yields and enantiomeric purities. The analytical techniques of HPLC, NMR, and X-ray crystallography are indispensable tools for quantifying the success of the resolution and for gaining deeper insights into the intricate molecular interactions that govern this fundamental process in stereochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange [mdpi.com]

Spectroscopic Characterization of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)ethylamine hydrochloride. The information presented is intended to aid researchers and scientists in the identification and characterization of this compound. This document includes a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for spectroscopic analysis, and a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt. It is important to note that detailed, publicly available spectroscopic data for the hydrochloride salt is limited. Therefore, data for the free amine, 1-(4-Methoxyphenyl)ethylamine, is also provided for comparative purposes. The protonation of the amine group in the hydrochloride salt is expected to cause downfield shifts in the ¹H and ¹³C NMR spectra for nearby nuclei and changes in the N-H stretching region of the IR spectrum.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | - | Data not available in tabular format | - | - | - |

| 1-(4-Methoxyphenyl)ethylamine | CDCl₃ | 7.23 | d, J=8.5 Hz | 2H | Ar-H |

| 6.85 | d, J=8.5 Hz | 2H | Ar-H | ||

| 4.08 | q, J=6.6 Hz | 1H | CH-NH₂ | ||

| 3.78 | s | 3H | OCH₃ | ||

| 1.60 (variable) | br s | 2H | NH₂ | ||

| 1.36 | d, J=6.6 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | - | Data not available in tabular format |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | - | 158.3, 138.3, 127.3, 113.8, 55.2, 50.5, 25.6 |

Table 3: IR Spectroscopic Data

| Compound | Technique | Absorption Bands (cm⁻¹) | Assignment |

| This compound | KBr Wafer | Specific peak list not available. General regions include: 3400-2200 (N-H⁺ stretch), 3000-2850 (C-H stretch), 1610, 1510 (C=C aromatic stretch), 1245 (C-O stretch) | |

| (1S)-1-(4-Methoxyphenyl)ethylamine | Neat | 3360, 3281, 2962, 2929, 2833, 1611, 1511, 1455, 1372, 1301, 1243, 1175, 1034, 828, 576 | N-H stretch, C-H stretch, C=C aromatic stretch, C-N stretch, C-O stretch |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Assignment |

| This compound | - | Data not publicly available | - |

| (R)-1-(4-Methoxyphenyl)ethylamine | GC-MS | 151, 136, 108, 91, 77 | [M]⁺, [M-CH₃]⁺, and other fragments |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical, as the acidic N-H protons may exchange with deuterium in D₂O, leading to the disappearance of their signal.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is required.

-

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Place the die in a hydraulic press and apply pressure to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H⁺, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water. The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free amine, [M+H]⁺, where M is the free amine. The expected m/z would be for the C₉H₁₃NO moiety.

-

The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum to confirm the structure of the molecule. It is important to note that for a hydrochloride salt, the mass spectrum will typically show the mass of the free amine cation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-(4-Methoxyphenyl)ethylamine Hydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)ethylamine hydrochloride, a key chiral building block in medicinal chemistry and organic synthesis. The document details its discovery and historical context, focusing on the evolution of its synthetic methodologies. It presents a compilation of its physicochemical properties and detailed experimental protocols for its preparation and chiral resolution. Furthermore, this guide illustrates a common synthetic and resolution workflow, offering a practical reference for laboratory applications.

Introduction

1-(4-Methoxyphenyl)ethylamine, also known as p-methoxy-α-methylbenzylamine, is an organic compound that has garnered significant attention in the fields of chemistry and pharmacology. In its racemic form and as individual enantiomers, it serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The hydrochloride salt is a common form for handling and storage of this amine. Its primary utility lies in its role as a chiral resolving agent and a precursor for the synthesis of various biologically active compounds.

Discovery and History

The precise "discovery" of 1-(4-Methoxyphenyl)ethylamine, in the sense of its first synthesis and characterization, is not prominently documented in readily available historical records. Its emergence is closely tied to the broader development of phenethylamine chemistry in the early 20th century. The initial synthesis of its parent compound, phenethylamine, dates back to the late 19th century. The subsequent exploration of substituted phenethylamines for potential medicinal applications likely led to the preparation of the 4-methoxy derivative.

The significance of 1-(4-Methoxyphenyl)ethylamine grew substantially with the advent of asymmetric synthesis. The recognition of its chiral nature and the utility of its enantiomers as resolving agents and chiral auxiliaries marked a pivotal point in its history. The development of efficient methods to separate the enantiomers has been a continuous area of research, driven by the increasing demand for enantiomerically pure pharmaceuticals. Today, both the (R)-(+)- and (S)-(-)-enantiomers are commercially available and widely used in the synthesis of chiral amines and other stereochemically defined molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt is presented in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

Table 1: General Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)ethan-1-amine hydrochloride | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₄ClNO | --INVALID-LINK-- |

| Molecular Weight | 187.67 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

Table 2: Physical and Chemical Data

| Property | Value | Enantiomer/Form | Source |

| Melting Point | 150.4-153.9 °C | (R)-(+)-hydrochloride | --INVALID-LINK-- |

| 156.1-160.4 °C | (S)-(-)-hydrochloride | --INVALID-LINK-- | |

| Boiling Point | 65 °C at 0.4 mmHg | (R)-(+)-amine | --INVALID-LINK-- |

| Density | 1.024 g/mL at 20 °C | (R)-(+)-amine | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.533 | (R)-(+)-amine | --INVALID-LINK-- |

| pKa | 9.29 ± 0.10 | Predicted | --INVALID-LINK-- |

| Solubility | Soluble in water (10 g/L) | (R)-(+)-amine | --INVALID-LINK-- |

Table 3: Spectroscopic Data

| Spectrum | Data | Source |

| IR (Neat, cm⁻¹) of (S)-(-)-amine | 3369, 3294, 2959, 2835, 1610, 1585, 1512, 1463, 1368, 1329, 1301, 1284, 1246, 1177, 1100, 1034, 917, 831, 701 | --INVALID-LINK-- |

| ¹H NMR | Spectra available for enantiomers | --INVALID-LINK--, --INVALID-LINK-- |

| ¹³C NMR | Spectra mentioned in literature | --INVALID-LINK-- |

| Mass Spectrometry | Spectra mentioned in literature | --INVALID-LINK-- |

Experimental Protocols

Several synthetic routes to this compound have been reported. A common and illustrative method involves the reductive amination of 4-methoxyacetophenone, followed by resolution of the resulting racemic amine and conversion to the hydrochloride salt.

Synthesis of Racemic 1-(4-Methoxyphenyl)ethylamine

This protocol is based on the Leuckart-Wallach reaction, a classic method for the reductive amination of ketones.

Materials:

-

4-methoxyacetophenone

-

Ammonium formate or formamide and formic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A mixture of 4-methoxyacetophenone and an excess of ammonium formate (or formamide and formic acid) is heated. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and then hydrolyzed by heating with concentrated hydrochloric acid.

-

The aqueous solution is cooled and made alkaline with a sodium hydroxide solution.

-

The liberated amine is extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation to yield the crude racemic 1-(4-methoxyphenyl)ethylamine.

Chiral Resolution of (±)-1-(4-Methoxyphenyl)ethylamine

The racemic amine can be resolved into its enantiomers using a chiral resolving agent, such as tartaric acid.

Materials:

-

Racemic 1-(4-methoxyphenyl)ethylamine

-

L-(+)-Tartaric acid

-

Methanol or ethanol

-

Sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

Procedure:

-

The racemic amine is dissolved in a suitable solvent, such as methanol.

-

A solution of a half-molar equivalent of L-(+)-tartaric acid in the same solvent is added.

-

The mixture is heated to dissolve the components and then allowed to cool slowly. The diastereomeric salt of (R)-(+)-1-(4-methoxyphenyl)ethylamine with L-(+)-tartaric acid will preferentially crystallize.

-

The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The resolved diastereomeric salt is then treated with a sodium hydroxide solution to liberate the free (R)-(+)-amine, which is extracted with an organic solvent.

-

The mother liquor, containing the (S)-(-)-amine enriched salt, can be similarly treated to recover the (S)-(-)-enantiomer.

Preparation of this compound

Materials:

-

1-(4-Methoxyphenyl)ethylamine (racemic or enantiomerically pure)

-

Anhydrous diethyl ether or other suitable solvent

-

Anhydrous hydrogen chloride (gas or solution in a solvent)

Procedure:

-

The free amine is dissolved in anhydrous diethyl ether.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of racemic 1-(4-Methoxyphenyl)ethylamine via reductive amination, followed by chiral resolution and conversion to the hydrochloride salt.

Caption: Synthetic and resolution workflow for this compound.

Applications in Research and Development

The primary application of this compound is in asymmetric synthesis. The enantiomerically pure forms are invaluable as:

-

Chiral Resolving Agents: For the separation of racemic mixtures of acidic compounds.

-

Chiral Auxiliaries: To control the stereochemistry of chemical reactions.

-

Chiral Building Blocks: As starting materials for the synthesis of enantiomerically pure target molecules, including active pharmaceutical ingredients (APIs). For example, it is a precursor in the synthesis of certain amphetamine analogues like 4-methoxyamphetamine (PMA) for research purposes.

Conclusion

This compound is a compound of significant utility in modern organic chemistry. While its initial discovery is not prominently chronicled, its importance has grown immensely with the increasing emphasis on stereochemistry in drug design and synthesis. The availability of robust synthetic and resolution protocols has made it a readily accessible tool for researchers. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

Potential Research Applications of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethylamine hydrochloride is a versatile chiral amine that serves as a crucial building block in modern organic and medicinal chemistry. Its utility stems from the presence of a chiral center and a methoxy-substituted phenyl ring, which allows for its application as a chiral resolving agent and a key intermediate in the asymmetric synthesis of a diverse range of biologically active molecules. This technical guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to support its use in drug discovery and development.

Core Properties

This compound is a commercially available compound. The core chemical and physical properties of the parent amine and its hydrochloride salt are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.66 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | [1] |

| Parent Compound | 1-(4-Methoxyphenyl)ethanamine | [1] |

| Parent Compound Mol. Wt. | 151.21 g/mol | [2][3] |

Key Research Applications

The primary research applications of this compound and its enantiopure forms lie in their utility as chiral auxiliaries and synthons for creating complex molecular architectures with specific stereochemistry, which is often critical for therapeutic efficacy.

Chiral Resolution of Racemic Mixtures

The enantiomers of 1-(4-methoxyphenyl)ethylamine, (S)-(-) and (R)-(+), are widely employed as chiral resolving agents for the separation of racemic acids and other compounds. The formation of diastereomeric salts with different solubilities allows for their separation by fractional crystallization.

Table 1: Performance of (S)-(-)-1-(4-Methoxyphenyl)ethylamine in Chiral Resolution (Data presented is illustrative of typical resolution efficiencies)

| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Compound (%) | Reference |

| (±)-Naproxen | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Methanol | 85 | >98 | Fictional Example |

| (±)-Ibuprofen | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Ethanol | 82 | >97 | Fictional Example |

Asymmetric Synthesis of Bioactive Molecules

The chiral nature of 1-(4-methoxyphenyl)ethylamine makes it an invaluable starting material for the stereoselective synthesis of various therapeutic agents.

The 4-methoxyphenyl group is a key structural motif in several Factor Xa (FXa) inhibitors, a class of anticoagulants. While direct synthesis of Apixaban using 1-(4-methoxyphenyl)ethylamine is not the primary route, the core structure is highly relevant. The synthesis of Apixaban involves a key intermediate, ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate, highlighting the importance of the 4-methoxyphenyl moiety in this class of drugs.[4][5] A general representation of the involvement of a methoxyphenyl precursor in the synthesis of the core structure of Apixaban is outlined below.

Apremilast, a potent oral PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis, is synthesized from a chiral amine structurally related to 1-(4-methoxyphenyl)ethylamine, namely (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[6] This highlights the potential of 1-(4-methoxyphenyl)ethylamine derivatives in the development of novel PDE4 inhibitors for inflammatory diseases.

Table 2: Inhibitory Activity of Representative PDE4 Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Apremilast | PDE4 | 74 | [6] |

| Roflumilast | PDE4 | 0.8 | Fictional Example |

| Cilomilast | PDE4 | 120 | Fictional Example |

Derivatives of 1-(4-methoxyphenyl)ethylamine have been investigated for their potential as antimicrobial and neuroprotective agents. For instance, N-(4-methoxybenzyl)amides derived from fatty acids have shown promising antimicrobial activity.[7] Additionally, various methoxyphenyl-containing compounds have been explored for their neuroprotective effects in models of neurodegenerative diseases.[8][9][10]

Table 3: Antimicrobial Activity of a Representative N-(4-methoxybenzyl)alkenamide

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 62.5 | [7] |

| N-(4-methoxybenzyl)undec-10-enamide | S. aureus | 31.25 | [7] |

Experimental Protocols

Chiral Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol provides a general procedure for the resolution of a racemic amine, such as 1-(4-methoxyphenyl)ethylamine, using a chiral acid.[11][12]

Materials:

-

Racemic 1-(4-methoxyphenyl)ethylamine

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.[11]

-

Cautiously add 6.1 mL of racemic 1-(4-methoxyphenyl)ethylamine to the solution. The mixture will exotherm.[11]

-

Loosely cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the diastereomeric salt.

-

Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[11]

-

Partially dissolve the collected crystals in 20 mL of water in a beaker.

-

Slowly add 3-4 mL of 50% sodium hydroxide solution to the beaker until the salt is completely dissolved, liberating the free amine.[11]

-

Cool the solution to room temperature and extract the liberated amine with three 10 mL portions of diethyl ether using a separatory funnel.[11]

-

Combine the ether extracts and wash them with a small portion of water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Decant the dried ether solution and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

-

The optical purity of the resolved amine can be determined by polarimetry.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-labeled cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Binding agent (for phosphate detection)

-

Test compounds and a known PDE4 inhibitor (e.g., Roflumilast)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Dilute the PDE4 enzyme in assay buffer and add 10 µL to each well (except for the "no enzyme" control).

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of the FAM-cAMP solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect the product by adding the binding agent.

-

Incubate for at least 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This in vivo protocol is a standard method for evaluating the anti-inflammatory potential of test compounds.[13][14][15][16][17]

Materials:

-

Male Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Test compound solution

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle (control) to the animals (e.g., by oral gavage or intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]

-

The percentage of inhibition of edema is calculated for each group in comparison with the vehicle control group.

LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[18]

-

The next day, replace the medium with fresh medium containing various concentrations of the test compounds and pre-incubate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours).[18]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only treated control.

Visualizations of Pathways and Workflows

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the role of PDE4 in the cAMP signaling pathway and how its inhibition leads to an anti-inflammatory response.

Caption: Simplified signaling pathway of PDE4 inhibition.

Experimental Workflow for Chiral Resolution

This diagram outlines the key steps involved in the chiral resolution of 1-(4-methoxyphenyl)ethylamine.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship in Asymmetric Synthesis

This diagram illustrates the logical progression from a chiral building block to a final bioactive compound.

Caption: Logical flow of asymmetric synthesis from a chiral precursor.

Conclusion

This compound and its enantiopure forms are valuable and versatile tools in the arsenal of medicinal and organic chemists. Their utility as chiral resolving agents and as stereodefined building blocks enables the efficient synthesis of complex and potent therapeutic agents. The applications highlighted in this guide, from the development of anticoagulants and anti-inflammatory drugs to the exploration of novel antimicrobial and neuroprotective agents, underscore the broad potential of this compound in drug discovery. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers looking to leverage the unique properties of 1-(4-methoxyphenyl)ethylamine in their own research endeavors.

References

- 1. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 5. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Thermochemical Properties of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and theoretical thermochemical properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. Due to a lack of extensive publicly available experimental data, this document focuses on the foundational physicochemical properties and outlines the detailed experimental protocols, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for a thorough thermochemical characterization. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the necessary theoretical framework and practical methodologies for determining the thermochemical profile of this compound.

Introduction

This compound is a substituted phenethylamine derivative. The thermochemical properties of active pharmaceutical ingredients (APIs) and their salts are critical parameters in drug development. These properties influence stability, solubility, bioavailability, and formulation strategies. Understanding the thermal behavior of this compound is crucial for predicting its shelf-life, developing stable dosage forms, and ensuring its quality and efficacy.

This guide summarizes the available computed data for this compound and provides detailed experimental workflows for determining its key thermochemical characteristics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO | PubChem[1] |

| Molecular Weight | 187.67 g/mol | ChemSrc[2], PubChem[1] |

| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | PubChem[1] |

| CAS Number | 90642-63-0 | PubChem[1] |

| Boiling Point (Predicted) | 277.8 °C at 760 mmHg | ChemSrc[2] |

| Melting Point | Not Available | ChemSrc[2] |

| Density (Predicted) | Not Available | ChemSrc[2] |

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.

3.1.1. Objective

To determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), and to screen for polymorphism of this compound.

3.1.2. Instrumentation

A calibrated Differential Scanning Calorimeter, such as a TA Instruments DSC 2500 or equivalent, equipped with a refrigerated cooling system.

3.1.3. Methodology

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

-

Reference: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the peak area.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

3.2.1. Objective

To assess the thermal stability of this compound and identify the temperatures at which decomposition occurs.

3.2.2. Instrumentation

A calibrated Thermogravimetric Analyzer, such as a TA Instruments TGA 550 or equivalent.

3.2.3. Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting weight percent versus temperature curve. The onset temperature of weight loss indicates the initiation of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Logical Relationship for Thermochemical Characterization

A complete thermochemical characterization involves a logical progression from basic property identification to detailed thermal analysis.

Conclusion

While specific experimental thermochemical data for this compound remains to be published, this guide provides the essential framework for its determination. The outlined DSC and TGA protocols are standard, robust methods for generating the critical data needed for drug development and quality control. Researchers are encouraged to perform these analyses to build a comprehensive thermochemical profile of this compound, which will aid in ensuring its stability, safety, and efficacy in pharmaceutical applications.

References

Methodological & Application

Chiral Resolution of Racemic Acids Using 1-(4-Methoxyphenyl)ethylamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction